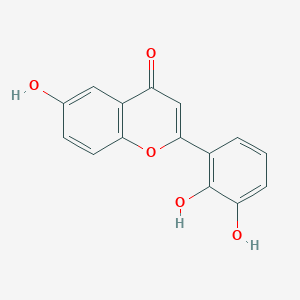

6,2',3'-Trihydroxyflavone

描述

Overview of Flavonoid Structural Diversity and Classification in Academic Contexts

Flavonoids are broadly categorized into several major subgroups, including flavones, flavonols, flavanones, flavan-3-ols, isoflavones, and anthocyanidins. mdpi.comnih.gov This classification is primarily based on the structural variations of the heterocyclic C-ring. encyclopedia.pub For instance, flavones, to which 6,2',3'-trihydroxyflavone belongs, are characterized by a double bond between the second and third carbon atoms of the C-ring and a ketone group at the fourth position. mdpi.com The immense diversity within the flavonoid family arises from the various substitution patterns on the A and B rings, which commonly include hydroxylation, methylation, and glycosylation. numberanalytics.com These modifications significantly influence the chemical and biological properties of the resulting compounds.

Current Research Landscape for Trihydroxyflavone Compounds

Trihydroxyflavones, a subgroup of flavones characterized by the presence of three hydroxyl groups, are a subject of ongoing scientific investigation due to their potential therapeutic properties. Studies have explored their antioxidant, anti-inflammatory, and anticancer activities. mdpi.comontosight.ainih.gov The specific arrangement of the three hydroxyl groups on the flavone (B191248) backbone leads to a wide array of isomers, each with potentially unique biological effects. mdpi.com Research into compounds like this compound aims to elucidate the structure-activity relationships that govern their biological actions, paving the way for the potential development of new therapeutic agents. biosynth.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | 6-hydroxy-2-(2,3-dihydroxyphenyl)chromen-4-one |

| Molecular Formula | C15H10O5 |

| Molecular Weight | 270.24 g/mol |

| CAS Number | 744252-76-4 |

Synthesis and Characterization

The synthesis of various trihydroxyflavone derivatives has been achieved through several established chemical methods. A common approach involves the Claisen-Schmidt condensation, which consists of two main steps. mdpi.com While specific synthesis details for this compound are not extensively documented in the provided results, the general synthesis of related trihydroxyflavones often involves the partial benzylation of a substituted acetophenone (B1666503) followed by esterification and subsequent cyclization to form the flavone core. oup.com For instance, the synthesis of 3',4',5'-trihydroxyflavone has been reported, and similar methodologies could potentially be adapted for the synthesis of this compound. nih.gov

Characterization of flavonoids like this compound is typically accomplished using a combination of modern spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the precise structure, including the position of the hydroxyl groups on the aromatic rings. pan.olsztyn.plresearchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation patterns, confirming the molecular formula. journalofchemistry.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of flavonoids typically shows two characteristic absorption bands, which can provide information about the substitution pattern of the A and B rings. ufrgs.br

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. journalofchemistry.org

Spectroscopic Data Analysis

Expected Spectroscopic Features for this compound:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the A and B rings, with chemical shifts and coupling constants indicative of their specific positions. The presence of hydroxyl protons would also be observed, which can be confirmed by D₂O exchange. |

| ¹³C NMR | Resonances for all 15 carbon atoms of the flavone skeleton. The chemical shifts of the carbons bearing hydroxyl groups would be significantly affected. pan.olsztyn.pl |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 270.24 g/mol . Fragmentation patterns would likely involve the loss of CO and water molecules. |

| UV-Vis Spectroscopy | Two major absorption bands, typically Band I (related to the B-ring) and Band II (related to the A-ring), with specific wavelengths influenced by the hydroxylation pattern. ufrgs.br |

| IR Spectroscopy | Characteristic absorption bands for hydroxyl groups (broad, around 3300-3500 cm⁻¹) and the carbonyl group of the C-ring (around 1650 cm⁻¹). scielo.org.bo |

Biological Activities and Mechanisms of Action

Anti-inflammatory Effects

Flavonoids, including various trihydroxyflavones, have been shown to possess anti-inflammatory properties. nih.govacs.org Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. wur.nl For instance, some trihydroxyflavones have been found to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov A study on the related compounds 6,3',4'-trihydroxyflavone (B3031360) and 7,3',4'-trihydroxyflavone (B9037) demonstrated their ability to suppress nitric oxide (NO) production and downregulate the expression of pro-inflammatory cytokines in macrophage cell models. nih.govmdpi.comnih.gov Given its structural similarities, this compound may exert similar anti-inflammatory effects.

Enzyme Inhibition

The ability of flavonoids to interact with and inhibit the activity of various enzymes is another significant aspect of their biological profile. This inhibition is often linked to their specific structural features. wur.nl For example, 2',3',4'-trihydroxyflavone has been identified as a cell-permeable inhibitor of protein sumoylation, a post-translational modification process, by preventing the transfer of SUMO from the E2 enzyme to the substrate. researchgate.netnih.gov Other flavonoids have been shown to inhibit enzymes such as α-glucosidase and cytochrome P450 family members. sciencepub.netmdpi.com The specific enzyme inhibitory profile of this compound warrants further investigation to fully understand its potential therapeutic applications.

Research Findings and Applications

In Vitro and In Vivo Studies

Research on trihydroxyflavones has largely been conducted using in vitro models. These studies have been instrumental in elucidating the antioxidant and anti-inflammatory properties of these compounds. For example, the radical scavenging activity of various trihydroxyflavones has been quantified using assays like the DPPH and ABTS methods. jchr.orgresearchgate.net Cell-based assays using macrophage cell lines have been employed to investigate their anti-inflammatory effects, measuring the inhibition of inflammatory mediators like NO and cytokines. nih.gov

While in vivo studies specifically on this compound are not detailed in the provided search results, research on related flavonoids provides a basis for potential future investigations. The metabolism of some trihydroxyflavones has been studied using human liver microsomes, which is a crucial step in understanding their bioavailability and in vivo fate. nih.govusda.gov

Potential Therapeutic and Research Applications

The diverse biological activities of this compound and related compounds suggest several potential avenues for therapeutic and research applications. Its antioxidant and anti-inflammatory properties make it a candidate for further investigation in the context of diseases associated with oxidative stress and inflammation. biosynth.com Furthermore, its potential as an enzyme inhibitor, particularly in processes like sumoylation, opens up possibilities for its use as a chemical probe to study cellular pathways and as a potential lead compound in drug discovery. researchgate.net

Structure

2D Structure

3D Structure

属性

分子式 |

C15H10O5 |

|---|---|

分子量 |

270.24 g/mol |

IUPAC 名称 |

2-(2,3-dihydroxyphenyl)-6-hydroxychromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-8-4-5-13-10(6-8)12(18)7-14(20-13)9-2-1-3-11(17)15(9)19/h1-7,16-17,19H |

InChI 键 |

WAOMPPQDRVQLSX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O |

规范 SMILES |

C1=CC(=C(C(=C1)O)O)C2=CC(=O)C3=C(O2)C=CC(=C3)O |

产品来源 |

United States |

Natural Occurrence and Biosynthetic Pathways of Trihydroxyflavones

Phytochemical Investigations and Isolation Methodologies from Botanical Sources

The search for specific flavonoids like 6,2',3'-trihydroxyflavone in plants is a meticulous process involving advanced phytochemical techniques. The isolation and identification of flavonoids from botanical sources typically begin with the extraction of plant material, often using solvents like ethanol (B145695) or methanol. nih.govgoogle.com This crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic purification steps.

Methodologies for separating individual flavonoids include:

Solid-Phase Extraction (SPE): Used for initial cleanup to remove interfering substances like lipids and chlorophylls. nih.gov

Column Chromatography (CC): A fundamental technique for the large-scale separation of compounds.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often used in both preparative and analytical capacities to purify flavonoids from complex mixtures. nih.govjfrm.ruresearchgate.net

Medium Pressure Liquid Chromatography (MPLC): A method that serves as an intermediate between low-pressure column chromatography and HPLC. google.com

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods:

UV-Vis Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) nih.govnih.gov

While numerous trihydroxyflavone isomers have been isolated from various plants, such as 3',4',7-trihydroxyflavone from Dipteryx odorata and 6,7,4'-trihydroxyflavone from Dalbergia odorifera, the specific isomer this compound is not commonly reported. researchgate.netwikipedia.org Its existence in nature may be confined to specific plant genera known for unusual flavonoid substitutions. For instance, the genus Scutellaria is renowned for producing flavones with hydroxylation at the 6-position, such as baicalein (B1667712) and scutellarein (B1681691), making it a plausible, though unconfirmed, source for such compounds. jfrm.rubibliotekanauki.plfoliamedica.bg

Enzymatic and Genetic Regulation of Flavonoid Biosynthesis

The biosynthesis of all flavonoids originates from the general phenylpropanoid pathway. mdpi.com This pathway converts the amino acid phenylalanine into p-coumaroyl-CoA, which serves as a primary precursor for the flavonoid core structure. oup.commdpi.com The expression of genes encoding the biosynthetic enzymes is tightly controlled by a group of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families, which can form a regulatory MBW complex. nih.gov

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) . This enzyme performs a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). mdpi.comacs.org

Following its synthesis, the chalcone is cyclized into a flavanone (B1672756), a key intermediate. This reaction is catalyzed by Chalcone Isomerase (CHI) , which facilitates an intramolecular cyclization to stereospecifically form (2S)-naringenin, the precursor for most major flavonoid classes. oup.comacs.org

To form a flavone (B191248) from a flavanone, a double bond must be introduced between the C-2 and C-3 positions of the C-ring. This desaturation reaction is catalyzed by Flavone Synthase (FNS) . mdpi.com Plants have evolved two distinct types of FNS enzymes that catalyze the same reaction through different mechanisms:

FNS I: These are soluble dioxygenases dependent on Fe²⁺ and 2-oxoglutarate. They are primarily found in the Apiaceae family. mdpi.com

FNS II: These are membrane-bound cytochrome P450 (CYP450) monooxygenases. FNS II enzymes are widespread among higher plants and are typically members of the CYP93B subfamily in dicots. mdpi.com

The action of either FNS I or FNS II on the flavanone naringenin results in the formation of the flavone apigenin (B1666066) (5,7,4'-trihydroxyflavone), a common backbone for further modification. mdpi.com

Comparative Biosynthesis of Trihydroxyflavone Isomers

The immense structural diversity of flavonoids arises from subsequent modifications to the basic flavone skeleton, particularly through hydroxylation at various positions on the A and B rings. These reactions are catalyzed by specific cytochrome P450-dependent monooxygenases and dioxygenases. The biosynthesis of the specific this compound isomer would require a combination of hydroxylases with high positional specificity.

A plausible biosynthetic pathway for this compound, starting from the common flavone apigenin, would involve the sequential or concerted action of three distinct hydroxylase enzymes:

Flavonoid 6-hydroxylase (F6H): This enzyme is responsible for introducing a hydroxyl group at the C-6 position of the A-ring. F6H enzymes have been identified in species like sweet basil (Ocimum basilicum) and peppermint (Mentha x piperita), where they are known to act on flavones. uniprot.orguniprot.orgnih.gov The action of F6H on apigenin would produce scutellarein-6-hydroxylase (scutellarein).

Flavonoid 3'-hydroxylase (F3'H): This well-characterized enzyme introduces a hydroxyl group at the C-3' position of the B-ring. It can act on both flavanones (like naringenin) and flavones (like apigenin) to produce 3',4'-dihydroxylated flavonoids. acs.orgoup.comnih.gov

Flavonoid 2'-hydroxylase (F2'H): Hydroxylation at the C-2' position is less common. However, enzymes with this capability, such as isoflavone (B191592) 2'-hydroxylase (I2'H), have been identified in plants like safflower. mdpi.comnih.gov The existence of naturally occurring 2'-hydroxylated flavonoids, such as those found in Sophora flavescens, implies the presence of F2'H enzymes capable of modifying the flavone B-ring. nih.gov

The final this compound structure would likely result from the hydroxylation of a flavone precursor. For instance, apigenin could be hydroxylated by F6H to yield 6-hydroxyapigenin. This intermediate could then be sequentially hydroxylated by F3'H and a putative F2'H to yield the final product. The precise order of these hydroxylation events can vary between plant species and depends on the substrate specificity of the respective enzymes.

Table of Mentioned Compounds

| Compound Name | Class |

| This compound | Flavone |

| Phenylalanine | Amino Acid |

| p-Coumaroyl-CoA | Phenylpropanoid |

| Malonyl-CoA | Acyl-CoA |

| Naringenin Chalcone | Chalcone |

| (2S)-Naringenin | Flavanone |

| Apigenin (5,7,4'-Trihydroxyflavone) | Flavone |

| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | Flavone |

| Baicalein (5,6,7-Trihydroxyflavone) | Flavone |

| Wogonin | Flavone |

| Scutellarein (5,6,7,4'-Tetrahydroxyflavone) | Flavone |

| 3',4',7-Trihydroxyflavone | Flavone |

| 6,7,4'-Trihydroxyflavone | Flavone |

| 5,3',4'-Trihydroxyflavone | Flavone |

| (2S)-5-methoxy-7,2',4'-trihydroxyflavanone | Flavanone |

Table of Key Biosynthetic Enzymes

| Enzyme | Abbreviation | Function |

| Chalcone Synthase | CHS | Catalyzes the formation of chalcone from p-coumaroyl-CoA and malonyl-CoA. |

| Chalcone Isomerase | CHI | Catalyzes the cyclization of chalcone to flavanone. |

| Flavone Synthase I/II | FNS I/II | Catalyzes the desaturation of flavanone to form flavone. |

| Flavonoid 6-hydroxylase | F6H | Adds a hydroxyl group to the 6-position of the A-ring. |

| Flavonoid 3'-hydroxylase | F3'H | Adds a hydroxyl group to the 3'-position of the B-ring. |

| Flavonoid 2'-hydroxylase | F2'H | Adds a hydroxyl group to the 2'-position of the B-ring. |

Synthetic Strategies and Chemical Modification in Trihydroxyflavone Research

Classical Organic Synthesis Routes for Flavones

Traditional methods for flavone (B191248) synthesis have been widely applied and adapted for the preparation of polyhydroxylated derivatives like 6,2',3'-trihydroxyflavone. These routes typically involve the construction of the C6-C3-C6 skeleton through key bond-forming reactions.

Baker-Venkataraman Rearrangement Applications

The Baker-Venkataraman rearrangement is a cornerstone in flavone synthesis. wikipedia.org This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone ring. wikipedia.orgalfa-chemistry.com The general mechanism proceeds through the formation of an enolate, followed by an intramolecular acyl transfer. wikipedia.org

For the synthesis of a this compound, a suitably substituted 2-hydroxyacetophenone (B1195853), such as 2,5-dihydroxyacetophenone, would be the starting material for the A-ring. The B-ring with the 2',3'-dihydroxy pattern would be introduced via acylation with a protected 2,3-dihydroxybenzoyl chloride. The resulting ester undergoes the rearrangement in the presence of a base like potassium hydroxide (B78521) or sodium hydride. alfa-chemistry.com Subsequent acid-catalyzed cyclodehydration yields the flavone. Protecting groups are often necessary for the hydroxyl functions to prevent side reactions, and their subsequent removal provides the final trihydroxyflavone. A notable synthesis of 2',3',4'-trihydroxyflavone (a close isomer of the target compound) utilized a Baker-Venkataraman approach where a substituted 2-hydroxyacetophenone was first acylated and then treated with potassium hydroxide in pyridine (B92270) to form the diketone intermediate, which was then cyclized. nih.gov

A modified Baker-Venkataraman method has been reported for the synthesis of 7-hydroxy-6-nitroflavone, which is a precursor for other functionalized flavones. nih.gov This highlights the versatility of the rearrangement in preparing flavones with diverse substitution patterns.

Table 1: Examples of Baker-Venkataraman Rearrangement in Flavone Synthesis

| Starting Materials | Base/Solvent | Intermediate | Cyclization Agent | Product | Reference |

| 2-Acetoxyacetophenone | Pyridine/KOH | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione | H+ | Flavone | wikipedia.org |

| 2,5-Dihydroxyacetophenone, 2,3-Dibenzyloxybenzoyl chloride | Pyridine/KOH | 1-(2,5-Dihydroxyphenyl)-3-(2,3-dibenzyloxyphenyl)-1,3-propanedione | H+ | This compound (after deprotection) | |

| 2',4'-Dihydroxy-5'-nitroacetophenone, Benzoyl chloride | LiHMDS, -78°C | 1-(2-Hydroxy-4-benzoyloxy-5-nitrophenyl)-3-phenyl-1,3-propanedione | - | 7-Hydroxy-6-nitroflavone | nih.gov |

| 3,4-Dimethoxygalleacetophenone dimethyl ether, 2-Methoxybenzoyl chloride | Pyridine/KOH | 1,3-Diketone | 1% H2SO4 in Acetic Acid | 2',3',4'-Trimethoxyflavone | nih.gov |

Claisen-Schmidt Condensation Methods for Chalcone (B49325) Precursors

The Claisen-Schmidt condensation is another fundamental method for synthesizing flavones, proceeding through a chalcone intermediate. wikipedia.org This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705). wikipedia.org

To synthesize this compound, 2',5'-dihydroxyacetophenone (B116926) would be reacted with 2,3-dihydroxybenzaldehyde (B126233) in the presence of a base like sodium hydroxide or potassium hydroxide. conicet.gov.arrsc.org The resulting 2',5'-dihydroxy-2,3-dihydroxychalcone is then subjected to oxidative cyclization to form the flavone ring.

The synthesis of various chalcones, including dihydroxy and trihydroxy derivatives, has been extensively studied. For instance, 2',3-dihydroxychalcone was synthesized by condensing 2-hydroxyacetophenone and 3-hydroxybenzaldehyde (B18108) in an alkaline medium. conicet.gov.ar Similarly, the synthesis of 3,4,2',4'-tetrahydroxychalcone has been achieved through Claisen-Schmidt condensation, highlighting the applicability of this method for polyhydroxylated systems. nih.gov The reaction conditions, such as the concentration of the base and the temperature, are crucial for achieving good yields and preventing side reactions. nih.gov

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Acetophenone (B1666503) Derivative | Benzaldehyde Derivative | Base/Solvent | Chalcone Product | Reference |

| 2-Hydroxyacetophenone | 3-Hydroxybenzaldehyde | KOH/Ethanol (B145695) | 2',3-Dihydroxychalcone | conicet.gov.ar |

| 2,4-Dihydroxyacetophenone | 3-Hydroxybenzaldehyde | KOH/Ethanol | 2',4',3-Trihydroxychalcone | conicet.gov.ar |

| 2',5'-Dihydroxyacetophenone | 2,3-Dihydroxybenzaldehyde | NaOH/Ethanol | 2',5'-Dihydroxy-2,3-dihydroxychalcone | |

| 2,4-Dihydroxyacetophenone | 3,4-Dihydroxybenzaldehyde | KOH/Methanol | 2',4',3,4-Tetrahydroxychalcone (Butein) | nih.gov |

Note: The synthesis of 2',5'-dihydroxy-2,3-dihydroxychalcone is a proposed route based on established Claisen-Schmidt condensation principles.

Oxidative Cyclization Approaches

Once the 2'-hydroxychalcone precursor is obtained, the final step in this synthetic route is its oxidative cyclization to the flavone. nih.gov Several reagents can be employed for this transformation. A common method involves using iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) or pyridine. Another established method is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes alkaline hydrogen peroxide. nih.gov

The mechanism of oxidative cyclization can vary depending on the reagents used. For instance, with iodine, it is proposed that an iodonium (B1229267) ion intermediate is formed across the double bond of the chalcone, which facilitates the nucleophilic attack of the 2'-hydroxyl group. Subsequent elimination of HI leads to the flavone. In the AFO reaction, the hydrogen peroxide first epoxidizes the double bond, followed by a base-catalyzed rearrangement and cyclization.

The synthesis of 3,7,4'-trihydroxyflavone (B192584) has been achieved by the oxidative cyclization of 2',4',4-trihydroxychalcone using sodium hydroxide and hydrogen peroxide, with a yield of 18%. nih.gov This demonstrates the feasibility of this approach for preparing trihydroxyflavones.

Advanced Synthetic Methodologies for Trihydroxyflavone Derivatives

To improve efficiency, yield, and to introduce specific functionalities, more advanced synthetic methods have been developed.

Intramolecular Wittig Reaction for Flavone Ring Formation

The Wittig reaction, a powerful tool for alkene synthesis, can be adapted for the formation of the flavone ring system through an intramolecular pathway. unigoa.ac.inmasterorganicchemistry.com This approach typically involves the preparation of a phosphorus ylide derived from a substituted 2-acyloxyphenacyl bromide. The ylide then undergoes an intramolecular reaction with the ester carbonyl group to form the heterocyclic ring of the flavone. researchgate.netorganic-chemistry.org

The synthesis starts with a 2-hydroxyacetophenone derivative, which is first acylated and then brominated at the alpha-carbon of the acetyl group. Reaction with triphenylphosphine (B44618) generates the corresponding phosphonium (B103445) salt. Treatment of this salt with a base generates the ylide, which then cyclizes intramolecularly. While this method offers a high degree of control over the substitution pattern, its application to the synthesis of polyhydroxylated flavones like this compound can be challenging due to the need for selective protection and deprotection of the hydroxyl groups.

Demethylation-Sulfonation Reactions for Enhanced Properties

Chemical modification of existing flavones is a valuable strategy to enhance their properties, such as water solubility. A significant example is the demethylation-sulfonation of trimethoxyflavones. clockss.org Research has shown that treating 2',3',4'-trimethoxyflavones with sulfuric acid at a mild temperature leads to the complete demethylation of the methoxy (B1213986) groups and the concurrent introduction of a sulfonic acid group at the C-5' position of the B-ring. clockss.org

This one-pot reaction provides a direct route to 2',3',4'-trihydroxyflavone-5'-sulfonic acids. The sulfonation occurs specifically at the 5'-position, which is para to the 2'-hydroxyl and ortho to the 4'-hydroxyl group. clockss.org The presence of the sulfonic acid group significantly increases the water solubility of the flavonoid, which can be advantageous for biological studies. mdpi.comspandidos-publications.com For instance, the aqueous solubility of scutellarein (B1681691) (4',5,6,7-tetrahydroxyflavone) was dramatically increased after sulfonation. mdpi.com

A study on the demethylation of various methoxyflavones by human cytochrome P450 enzymes also highlights the biological relevance of demethylation processes, which can lead to the formation of active hydroxyflavone metabolites. nih.gov

Table 3: Demethylation and Sulfonation of Flavonoids

| Starting Compound | Reagent | Product | Key Findings | Reference |

| 2',3',4'-Trimethoxyflavone | H₂SO₄ | 2',3',4'-Trihydroxyflavone-5'-sulfonic acid | Total demethylation and regiospecific sulfonation at C-5'. | clockss.org |

| 6-Methyl-2',3',4'-trimethoxyflavone | H₂SO₄ | 6-Methyl-2',3',4'-trihydroxyflavone-5'-sulfonic acid | The reaction is tolerant to alkyl substituents on the A-ring. | clockss.org |

| 2',3',4'-Trimethoxy-5-hydroxyflavone | H₂SO₄ | 2',3',4',5-Tetrahydroxy-disulfonic flavone | Disulfonation occurs in the presence of a 5-hydroxy group. | clockss.org |

| Scutellarin (4',5,6-trihydroxyflavone-7-glucuronide) | Hydrolysis then Chlorosulfonic acid | Scutellarein-8-sulfonic acid | Introduction of a sulfonic group at C-8 significantly increased aqueous solubility. | mdpi.com |

Design and Synthesis of Trihydroxyflavone Analogs for Mechanistic Probes

The strategic design and synthesis of analogs of naturally occurring flavonoids are cornerstones of medicinal chemistry and chemical biology. These synthetic derivatives serve as invaluable molecular tools, or "mechanistic probes," to elucidate the biological activities, mechanisms of action, and structure-activity relationships (SAR) of the parent compound. While extensive research has been conducted on various trihydroxyflavone isomers, the scientific literature currently provides limited specific examples of synthetic analogs derived directly from this compound for use as mechanistic probes. However, the established principles of flavonoid chemistry provide a clear blueprint for how such analogs would be designed and synthesized to investigate the specific roles of its unique hydroxylation pattern.

The primary goal of creating analogs is to systematically modify the parent structure to answer specific biological questions. For this compound, key questions would revolve around understanding the individual contributions of the hydroxyl groups at the 6-, 2'-, and 3'-positions to its biological effects. The ortho-dihydroxy arrangement on the B-ring is a particularly important feature, often associated with potent antioxidant activity and the ability to chelate metal ions. wur.nl Probes would be designed to dissect the importance of this catechol moiety compared to the isolated hydroxyl group on the A-ring.

General strategies for synthesizing analogs of this compound would typically follow well-established routes for flavone synthesis, most commonly involving the cyclization of a chalcone precursor. This method offers the flexibility to introduce desired modifications by using appropriately substituted acetophenone and benzaldehyde starting materials. For instance, to create an analog of this compound, a chemist would start with a substituted 2-hydroxyacetophenone (for the A-ring) and a substituted benzaldehyde (for the B-ring).

Common modifications to create mechanistic probes include:

Selective Methylation or Benzylation: To probe the function of specific hydroxyl groups, they can be "capped" with a methyl or benzyl (B1604629) ether. Synthesizing the three possible monomethyl ethers of this compound would allow researchers to determine if a specific hydroxyl group is critical for activity, for example, by acting as a hydrogen bond donor. The synthesis of 8,3'-dimethoxy-5,7,4'-trihydroxyflavone from a partially benzylated acetophenone precursor illustrates this protective group strategy. oup.com

Halogenation: Introducing atoms like fluorine, chlorine, or bromine can probe the electronic environment of the rings and introduce steric bulk. For example, adding a fluorine atom can alter a molecule's metabolic stability and binding interactions.

Isotopic Labeling: Replacing specific atoms (e.g., ¹H with ²H, or ¹²C with ¹³C) creates analogs that are chemically identical but distinguishable by mass spectrometry or NMR. nih.gov These probes are essential for tracking the metabolism, distribution, and target engagement of the flavonoid in biological systems.

Positional Isomers: The synthesis of closely related but structurally distinct isomers is crucial for confirming that a biological effect is specific to a particular hydroxylation pattern. For instance, the synthesis of an inactive isomer of 2',3',4'-trihydroxyflavone (2-D08) was instrumental in validating the activity of 2-D08 as a specific inhibitor of protein sumoylation. researchgate.netnih.gov Similarly, comparing the activity of this compound to a synthetic analog like 7,2',3'-trihydroxyflavone could reveal the importance of the substitution position on the A-ring.

These synthetic analogs are not typically intended as therapeutic agents themselves but as research tools to map the molecular interactions and pathways influenced by the parent flavonoid. The findings from these studies are critical for designing future compounds with enhanced potency, selectivity, and improved pharmacological properties.

The following table illustrates the types of conceivable analogs of this compound that could be synthesized as mechanistic probes, based on established principles in flavonoid research.

| Analog Name | Structural Modification | Purpose as a Mechanistic Probe |

| 6-Methoxy-2',3'-dihydroxyflavone | Methylation of the 6-OH group | To determine the importance of the A-ring hydroxyl group for biological activity and hydrogen bonding. |

| 2'-Methoxy-6,3'-dihydroxyflavone | Selective methylation of the 2'-OH group | To investigate the role of the catechol system on the B-ring; probes whether both adjacent hydroxyls are required. |

| 6,2',3'-Trimethoxyflavone | Methylation of all three hydroxyl groups | To serve as a negative control; determines if any hydroxyl group is essential for the observed activity. |

| 5-Fluoro-6,2',3'-trihydroxyflavone | Introduction of a fluorine atom at the C-5 position | To probe the electronic and steric requirements of the A-ring binding pocket of a target enzyme or receptor. |

| 2',3',6-Trihydroxyflavone-[¹³C₆] | Stable isotope labeling on the B-ring | To trace the metabolic fate of the B-ring and quantify target engagement in complex biological samples using mass spectrometry. |

Mechanistic Elucidation of Biological Activities in Trihydroxyflavone Research

Investigation of Antioxidant Mechanisms

The antioxidant potential of flavones is a cornerstone of their study, typically involving multi-faceted investigation into their interaction with cellular oxidative systems. Flavonoids are well-recognized for their antioxidant properties which allow them to neutralize harmful reactive species. nih.gov

Reactive Oxygen Species (ROS) Scavenging Dynamics in Cellular Systems

The direct capacity of a flavonoid to scavenge ROS is a primary indicator of its antioxidant activity. In cellular models, this is often evaluated by inducing oxidative stress and measuring the compound's ability to mitigate the subsequent rise in intracellular ROS levels. For instance, studies on related trihydroxyflavone isomers, such as 6,3',4'-trihydroxyflavone (B3031360), have demonstrated significant, dose-dependent downregulation of cellular ROS, with specific IC₅₀ values determined in macrophage cell lines. nih.gov This is often visualized using fluorescent probes like H₂DCFDA, which measure ROS content within cells. nih.gov

However, no specific studies detailing the ROS scavenging dynamics or IC₅₀ values for 6,2',3'-Trihydroxyflavone in any cellular system are available in the reviewed scientific literature.

Modulation of Intracellular Oxidative Stress Markers

Beyond direct ROS scavenging, flavonoids can modulate markers of oxidative damage. These markers include byproducts of lipid peroxidation, such as malondialdehyde (MDA), and indicators of DNA damage, like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). Research on other flavones has shown they can reduce such markers, indicating a protective effect against oxidative damage to key biomolecules. The structural features of flavonoids, particularly the presence and position of hydroxyl (-OH) groups, are critical to this activity.

There is currently no published data on the effects of This compound on specific intracellular oxidative stress markers like MDA or 8-OHdG.

Enzymatic and Non-Enzymatic Antioxidant System Interactions

A compound's antioxidant effect can be twofold: direct (non-enzymatic) scavenging of radicals and indirect (enzymatic) action by influencing the body's own antioxidant defense systems. The non-enzymatic action of trihydroxyflavones is often attributed to the catechol (ortho-dihydroxy) group on the B-ring, which can donate hydrogen atoms to neutralize free radicals. nih.govmdpi.com The enzymatic pathway involves modulating the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov

While the general mechanisms for flavonoids are well-described, specific research detailing how This compound interacts with or modulates enzymatic and non-enzymatic antioxidant systems has not been identified. The exact mechanism for how a 2',3',4'-trihydroxy-flavone might inhibit enzymes like xanthine (B1682287) oxidase remains unknown. jchr.org

Investigation of Anti-inflammatory Mechanisms

Inflammation is a critical biological response, and its dysregulation is linked to numerous chronic diseases. Flavonoids are widely studied for their potential to modulate inflammatory pathways. nih.gov

Suppression of Proinflammatory Cytokine and Mediator Expression

A key mechanism of anti-inflammatory action is the ability to inhibit the production of pro-inflammatory molecules. These include cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.gov Studies on the closely related 6,3',4'-trihydroxyflavone show it can significantly suppress NO production and downregulate the gene expression of IL-1β and IL-6 in a dose-dependent manner. nih.gov

Detailed findings on the suppressive effects of This compound on specific cytokines and inflammatory mediators are absent from the current body of scientific literature.

Modulation of Key Inflammatory Signaling Pathways

The expression of inflammatory mediators is controlled by complex intracellular signaling cascades. Key pathways involved in inflammation include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK-STAT). nih.govfrontiersin.org Research on other trihydroxyflavones has identified their ability to inhibit these pathways. For example, 6,3',4'-trihydroxyflavone has been shown to exert its anti-inflammatory effects by modulating the TNF and IL-17 signaling pathways. nih.govpatsnap.com

No studies have been published that elucidate the specific effects of This compound on key inflammatory signaling pathways such as NF-κB, MAPK, or JAK-STAT.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

Research into the anti-inflammatory mechanisms of certain trihydroxyflavone isomers has highlighted their interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of various cellular processes, including immune and inflammatory responses, cell survival, and proliferation. mdpi.com Its activation leads to the transcription of numerous pro-inflammatory genes.

One related compound, 6,7,4'-trihydroxyflavanone (B1264764) (THF), has been shown to modulate the NF-κB pathway by inhibiting the nuclear translocation of the p65 subunit in activated T cells and RAW264.7 cells. semanticscholar.org This inhibitory action is further associated with the preservation of IκBα, an inhibitor of NF-κB, from degradation and phosphorylation. semanticscholar.org While direct studies on this compound are limited in this specific context, the findings on structurally similar flavanones suggest a potential mechanism for its anti-inflammatory effects. It is proposed that by preventing the activation of NF-κB, trihydroxyflavones can downregulate the expression of downstream inflammatory mediators. semanticscholar.org Interestingly, some research suggests that certain flavones may primarily inhibit downstream gene expression in the NF-κB pathway, which could be advantageous as it would have a negligible disturbance on other crucial biological activities regulated by upstream mediators of this pathway. mdpi.com

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Interactions

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immune responses, hematopoiesis, and cell proliferation. thermofisher.com The pathway involves the activation of JAKs, which in turn phosphorylate STAT proteins. thermofisher.com These phosphorylated STATs then dimerize, translocate to the nucleus, and initiate the transcription of target genes. thermofisher.com

Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers. thermofisher.commimuw.edu.pl Research on a related compound, 7,3',4'-trihydroxyflavone (B9037), has indicated its ability to exert anti-inflammatory activity through the JAK-STAT pathway. nih.gov This was suggested by the downregulation of Stat5 transcription. nih.gov The activation of the JAK-STAT pathway can be mediated by c-Src, which plays a role in STAT dimerization. nih.gov The potential for flavonoids to interact with this pathway highlights a significant mechanism for their anti-inflammatory effects. For instance, apigenin (B1666066), another flavonoid, has been reported to inhibit the JAK/SRC phosphorylation, leading to the suppression of STAT3 activation. mdpi.com

Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17) Pathway Modulation

Tumor necrosis factor (TNF) and Interleukin-17 (IL-17) are pro-inflammatory cytokines that play crucial roles in the pathogenesis of various inflammatory and autoimmune diseases. nih.govnih.gov Their signaling pathways often lead to the activation of NF-κB and the subsequent production of other inflammatory mediators. mdpi.com

Studies on the related compound 6,3',4'-trihydroxyflavone have shown that it exerts anti-inflammatory effects through the modulation of the TNF and IL-17 signaling pathways. mdpi.comnih.gov This modulation involves the downregulation of the transcription of genes such as Lta, Il1b, Ifnb1, and Il6 in the TNF pathway, and genes like Ccl2, Ccl12, Mmp3, Ccl17, and Csf2 in the IL-17 pathway. mdpi.com The synergistic action of TNF and IL-17 can amplify inflammatory responses, and the ability of trihydroxyflavones to interfere with these pathways underscores their potential as anti-inflammatory agents. nih.govnih.gov

Enzyme Activity Modulation in Inflammatory Responses

Cyclooxygenase (COX) Isoform Inhibition

Cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2, are key players in the inflammatory process. nih.gov They are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.govd-nb.info While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. d-nb.info

The inhibition of COX enzymes, particularly COX-2, is a major target for anti-inflammatory drugs. nih.govd-nb.info While direct and specific data on this compound's inhibition of COX isoforms is not extensively detailed in the provided search results, the broader class of flavonoids has been investigated for such properties. For instance, some flavonoids have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid cascade. d-nb.info The potential for flavonoids to selectively inhibit COX-2 over COX-1 is a significant area of research to develop anti-inflammatory agents with fewer gastrointestinal side effects. d-nb.info

Inducible Nitric Oxide Synthase (iNOS) Regulation

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a molecule with diverse physiological and pathological roles. nih.govnih.gov While NO is involved in beneficial processes, its overproduction by iNOS during inflammation can contribute to tissue damage and the pathophysiology of various diseases. nih.govnih.gov The expression of iNOS is primarily regulated at the transcriptional level and can be induced by cytokines and bacterial lipopolysaccharides. nih.gov

Research has shown that certain trihydroxyflavones can suppress the overexpression of pro-inflammatory mediators, including nitric oxide. nih.gov For example, 7,3',4'-trihydroxyflavone demonstrated NO suppression activity. nih.gov The regulation of iNOS expression is a key target for anti-inflammatory therapies. nih.gov Flavonoids like apigenin have been reported to repress iNOS gene expression, which is controlled by the NF-κB pathway. mdpi.com This suggests that the anti-inflammatory effects of trihydroxyflavones may, in part, be due to their ability to regulate the iNOS pathway.

Cellular-Src Tyrosine Kinase (c-Src) Binding and Inhibition

Cellular-Src (c-Src) is a non-receptor tyrosine kinase that plays a crucial role in a wide array of cellular signal transduction pathways, including those involved in cell growth, proliferation, and inflammation. nih.govnih.gov Increased activity of c-Src has been associated with tumorigenesis and inflammatory responses. nih.gov

Recent studies have identified c-Src as a potential binding target for trihydroxyflavones. nih.gov Specifically, 6,3',4'-trihydroxyflavone and 7,3',4'-trihydroxyflavone have been shown to inhibit c-Src kinase activity in a dose-dependent manner. nih.gov This inhibition is significant as c-Src is involved in mediating the dimerization of STATs in the JAK-STAT pathway, a critical step in inflammatory signaling. nih.gov The ability of these flavones to bind to and inhibit c-Src provides a direct molecular mechanism for their observed anti-inflammatory properties. nih.gov

Research Findings on Trihydroxyflavone and Related Compounds

| Compound Name | Pathway/Enzyme | Effect | Cell Line/Model | Reference |

| 6,7,4'-Trihydroxyflavanone (THF) | NF-κB Pathway | Inhibits p65 nuclear translocation, preserves IκBα | Jurkat T cells, RAW264.7 cells | semanticscholar.org |

| 7,3',4'-Trihydroxyflavone | JAK-STAT Pathway | Downregulates Stat5 transcription | RAW264.7 cells | nih.gov |

| 6,3',4'-Trihydroxyflavone | TNF and IL-17 Pathways | Downregulates transcription of inflammatory genes | 2D and 3D macrophage models | mdpi.com |

| 7,3',4'-Trihydroxyflavone | iNOS | Suppresses Nitric Oxide (NO) production | 2D and 3D macrophage models | nih.gov |

| 6,3',4'-Trihydroxyflavone | c-Src Kinase | Inhibits c-Src activity (IC50: 12.0 µM) | In vitro kinase assay | nih.gov |

| 7,3',4'-Trihydroxyflavone | c-Src Kinase | Inhibits c-Src activity (IC50: 20.9 µM) | In vitro kinase assay | nih.gov |

Cellular Differentiation Processes: Osteoclastogenesis Inhibition Research

A review of the current scientific literature did not yield specific research findings on the role of this compound in the inhibition of osteoclastogenesis. While other isomers of trihydroxyflavone have been investigated for their effects on bone cell differentiation, data focusing explicitly on the 6,2',3'-hydroxylation pattern is not presently available.

Neurobiological Research Perspectives

The neurobiological effects of flavonoids are an area of intense research, with many compounds showing promise in preclinical studies. However, the specific activities of this compound in this domain are not well-documented.

Mechanisms of Neuronal Growth Promotion

There is no available scientific literature detailing the mechanisms by which this compound may promote neuronal growth or neurite outgrowth. Studies on related flavones often link such activity to the activation of specific neurotrophic factor receptors, but this has not been demonstrated for this particular isomer.

Neuroprotective Effects against Cellular Insults

Specific studies detailing the neuroprotective effects of this compound against various cellular insults have not been identified in the current body of scientific research. The potential for flavonoids to protect neurons is often attributed to their antioxidant properties or their ability to modulate cellular signaling pathways, but research has not yet focused on these actions for this specific compound.

Modulation of Tropomyosin Receptor Kinase B (TrkB) Agonism

Scientific literature does not currently support a role for this compound as an agonist of the Tropomyosin Receptor Kinase B (TrkB). Research into small-molecule TrkB agonists has identified other flavonoid structures, particularly those with a 7,8-dihydroxy configuration on the A-ring, as potent activators, but this compound is not among the isomers recognized for this activity.

Protein Sumoylation Inhibition and its Biological Consequences

There are no available research findings to indicate that this compound functions as an inhibitor of protein sumoylation. The inhibition of this crucial post-translational modification pathway has been documented for a different flavonoid isomer, 2',3',4'-trihydroxyflavone, but this activity has not been extended to the 6,2',3'-isomer.

Anti-amyloid β Aggregation Mechanisms

In the context of neurodegenerative diseases like Alzheimer's, the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. Research has shown that certain flavones can interfere with this process. nih.gov A notable finding is that the anti-amyloid potential of this compound is significantly enhanced through autoxidation. nih.gov

Studies investigating the aggregation-inhibiting properties of flavones before and after oxidation found that the oxidized forms have far greater potency. nih.gov Specifically, oxidized this compound was identified as the most potent inhibitor among several tested compounds, producing a two-fold inhibition of amyloid-beta aggregation. nih.govresearchgate.net This effect was observed using the thioflavin-T (ThT) fluorescence assay, which monitors the kinetics of amyloid formation. nih.gov

The mechanism appears linked to the specific placement of the hydroxyl groups, which influences the molecule's tendency to autoxidize. nih.gov The presence of vicinal hydroxyl groups (hydroxyl groups on adjacent carbons), such as the 2',3'-dihydroxy pattern on the B-ring of this flavone (B191248), is crucial. This catechol-like moiety can be oxidized to form a reactive o-quinone. This oxidized form is believed to be the active species that interferes with Aβ aggregation, a mechanism proposed for other catechol-type flavonoids as well. core.ac.uk The process of autoxidation appears to be a critical activating step for the anti-amyloid properties of certain flavones. researchgate.netsemanticscholar.org

Interactive Table: Inhibition of Protein Aggregation by this compound

| Compound | Target Protein | Condition | Inhibition Fold | Citation |

|---|---|---|---|---|

| This compound | Amyloid-beta | Oxidized | 2-fold | nih.gov, researchgate.net |

| This compound | Insulin (model protein) | Oxidized | 7-fold | nih.gov, researchgate.net |

Targeting Cancer-Related Signaling Cascades

Other Enzymatic and Receptor Interaction Studies

The exploration of how trihydroxyflavones interact with various enzymes and cellular receptors is a developing area of biochemical research. These interactions are fundamental to understanding the potential biological activities of this class of compounds. The specific positioning of the three hydroxyl groups on the flavone backbone can significantly influence the molecule's ability to bind to and modulate the function of biological targets. This section delves into the research concerning the inhibitory effects of this compound on two specific enzymes: alpha-glucosidase and xanthine oxidase.

A thorough review of available scientific literature reveals a lack of specific studies investigating the direct inhibitory effects of this compound on the α-glucosidase enzyme. Research in this area has predominantly focused on other trihydroxyflavone isomers.

However, structure-activity relationship (SAR) studies on related compounds provide some insights into which structural features of a flavone molecule are critical for α-glucosidase inhibition. For instance, research on baicalein (B1667712) (5,6,7-trihydroxyflavone) has demonstrated that the 5,6,7-trihydroxy arrangement on the A-ring is crucial for its potent inhibitory activity. nih.govoup.comtandfonline.com Studies have shown that flavones lacking a hydroxyl group at any of these three positions (C-5, C-6, or C-7) exhibit no significant activity. nih.govoup.comtandfonline.com The 6-hydroxyl group, in particular, has been identified as a key component for the exertion of this inhibitory effect. nih.govtandfonline.com

Further investigations into B-ring substitutions on the 5,6,7-trihydroxyflavone skeleton have shown that adding hydroxyl groups to the B-ring can be favorable for activity, while methoxyl groups are unfavorable. nih.govtandfonline.com Specifically, derivatives with 4'-hydroxy, 3',4'-dihydroxy, and 3',4',5'-trihydroxy substitutions showed enhanced activity compared to the unsubstituted B-ring of baicalein. nih.gov While these findings highlight important structural determinants for α-glucosidase inhibition within the flavone class, dedicated research is required to determine the specific activity, if any, of the this compound isomer.

Similar to the state of alpha-glucosidase research, there is no specific data available from the reviewed literature concerning the inhibitory activity of this compound against xanthine oxidase (XO). Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govsemanticscholar.org

Broader research into the flavonoid class has established general structure-activity relationships for XO inhibition. Studies have revealed that for a high inhibitory activity, a planar flavone structure conferred by the double bond between C-2 and C-3 is essential. tandfonline.com Furthermore, the presence of hydroxyl groups at positions C-5 and C-7 on the A-ring is considered critical for significant inhibition. nih.gov In contrast to these A-ring requirements, the substitution pattern on the B-ring, such as the catechol (3',4'-dihydroxy) structure, appears to be less critical for XO inhibition. tandfonline.com While many flavonoids, such as those with a 7-hydroxyl group, have been shown to be potent mixed-type inhibitors of XO, the specific inhibitory potential and mechanism of this compound remain uninvestigated. tandfonline.com

Structure Activity Relationship Sar and Computational Studies of Trihydroxyflavones

Influence of Hydroxyl Group Position and Number on Biological Activity

The antioxidant and anticancer activities of hydroxyflavones are highly dependent on the number and position of hydroxyl groups. mdpi.com While unsubstituted flavones and monohydroxylated flavones often lack significant antioxidant properties, the presence of multiple hydroxyl groups, particularly in specific arrangements, can confer potent biological effects. mdpi.com

B-Ring Catechol Moiety Significance

The substitution pattern on the B-ring, the phenyl substituent, is a critical determinant of the antioxidant and anticancer activities of trihydroxyflavones. nih.gov The presence of an ortho-dihydroxy group, also known as a catechol moiety, on the B-ring is particularly significant. nih.gov This structural feature is important for binding hydroxyl, peroxyl, and peroxynitrile radicals, thereby contributing to strong antioxidant activity. mdpi.comnih.gov

For example, trihydroxyflavones containing a catechol group in the B-ring have demonstrated notable anti-proliferative effects. mdpi.com The ROS-scavenging activity of compounds like 6,3´,4´- and 7,3´,4´-trihydroxyflavone is attributed to the catechol moiety in the B ring. nih.gov Specifically, the 2',3'-dihydroxy arrangement, as seen in 6,2',3'-trihydroxyflavone, has been shown to confer significant scavenging effects against DPPH radicals. koreascience.kr

C-Ring Functional Group Contributions

The C-ring contains several structural features that are vital for the biological activity of flavonoids. These include the C2-C3 double bond and the 4-oxo (carbonyl) group. researchgate.net The presence of a hydroxyl group at the 3-position of the C-ring, in conjunction with the C2-C3 double bond, is known to enhance the antioxidant effects of flavonoids. nih.gov The carbonyl group at the C-4 position is also a key functional group, acting as a hydrogen bond acceptor in interactions with various biological targets, including protein kinases. nih.gov The combination of the ortho-dihydroxy group in the B-ring and a 3-hydroxy group in the C-ring determines strong antioxidant activity in some trihydroxyflavones. mdpi.com

Impact of Substituent Groups (e.g., Alkyl, Methylation, Glycosylation) on Bioactivity Profiles

Beyond hydroxylation, the introduction of other substituent groups such as alkyl, methoxy (B1213986), and glycosyl moieties can significantly alter the bioactivity profiles of trihydroxyflavones.

Methylation , the addition of a methyl group, can have varied effects. In some cases, methylation of hydroxyl groups can drastically reduce antiproliferative activity. iiarjournals.org However, methylation can also increase metabolic stability and enhance membrane transport, leading to improved oral bioavailability. researchgate.netsymbiosisonlinepublishing.com For instance, 7-hydroxy-8-methoxyflavone, a methylated derivative of 7,8-dihydroxyflavone, showed long-term cytoprotective and antioxidant effects compared to its parent compound, suggesting that methylation enhances stability. nih.gov

Glycosylation , the attachment of a sugar moiety, generally increases the water solubility of flavonoids. nih.gov However, this modification can sometimes lead to a decrease in biological activity. researchgate.net The impact of glycosylation is complex and depends on the specific flavonoid and the nature of the attached sugar.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For flavonoids, QSAR models can predict activities such as antioxidant potential and cytotoxicity based on various molecular descriptors. nih.govnih.gov

The process involves developing a dataset of compounds with known activities and calculating a range of descriptors that quantify their structural and physicochemical properties. jcpjournal.org These descriptors can include electronic properties (like the energy of the lowest unoccupied molecular orbital, ELUMO), steric factors, and hydrophobicity. nih.gov Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a predictive model. nih.govplos.org

A 3D-QSAR model developed for biflavonoids demonstrated good predictive power for antioxidant activity, highlighting the utility of this approach in designing novel compounds with enhanced properties. researchgate.net Such models can provide valuable insights into the key structural features governing the bioactivity of trihydroxyflavones and guide the synthesis of more potent analogues.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. jbiochemtech.combiotechrep.ir

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov For example, docking studies have shown that flavonoids can bind to the ATP-binding pocket of kinases, suggesting a mechanism for their anticancer activity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. jbiochemtech.combiotechrep.ir By simulating the movements of atoms and molecules, MD can validate the stability of docking poses and provide a more detailed understanding of the binding mechanism. researchsquare.com These computational approaches are invaluable for identifying potential molecular targets for trihydroxyflavones and for the rational design of new, more effective therapeutic agents.

Data Tables

Table 1: Influence of Hydroxyl Group Position on Flavonoid Activity

| Ring | Position | Observed Effect on Bioactivity | Reference(s) |

| A-Ring | 5 | Important for membrane-dependent processes. | nih.gov |

| A-Ring | 6 | A hydroxyl group at this position can weaken anti-proliferative activity in some trihydroxyflavones. | mdpi.com |

| A-Ring | 5, 6, 7 | Adjacent hydroxyl groups can increase copper chelation potency. | researchgate.netresearchgate.net |

| B-Ring | ortho-dihydroxy (catechol) | Critical for strong antioxidant and anti-proliferative activities. | mdpi.comnih.govnih.gov |

| B-Ring | 2', 3' | Confers significant DPPH radical scavenging effects. | koreascience.kr |

| C-Ring | 3 | A hydroxyl group enhances antioxidant activity, especially with a C2-C3 double bond. | nih.gov |

| C-Ring | 4 (carbonyl) | Acts as a hydrogen bond acceptor in interactions with biological targets. | nih.gov |

Table 2: Impact of Substituent Groups on Flavonoid Bioactivity

| Substituent | General Effect | Specific Examples/Observations | Reference(s) |

| Methylation | Can increase metabolic stability and bioavailability, but may also reduce activity. | 7-hydroxy-8-methoxyflavone showed enhanced stability and long-term effects compared to 7,8-dihydroxyflavone. Methylation of 3',4'-dihydroxy groups can drastically reduce antiproliferative activity. | iiarjournals.orgnih.gov |

| Glycosylation | Generally increases water solubility. | May decrease biological activity in some cases. | researchgate.netnih.gov |

Computational Approaches for Predicting Biological Activities

Computational methods are integral to modern drug discovery and play a crucial role in predicting the biological activities of compounds like trihydroxyflavones before they are synthesized and tested in a laboratory. csmres.co.uk These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, provide valuable insights into the potential therapeutic effects and pharmacokinetic profiles of novel molecules. csmres.co.ukphcogj.compharmaron.com

Despite the broad interest in the biological activities of flavonoids, specific computational studies focusing exclusively on this compound are not extensively available in the reviewed scientific literature. Research in this area has more commonly addressed other isomers, such as 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone, or the broader class of flavonoids. nih.govnih.gov However, the principles and methodologies used in those studies are directly applicable to understanding the potential activities of this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.organalchemres.org For flavonoids, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to predict antioxidant activity. analchemres.org These models analyze the steric, electrostatic, and other physicochemical fields of the molecules to identify structural features that are critical for their biological function. analchemres.org For instance, a 3D-QSAR model developed for a diverse set of flavonoids indicated that hydrogen-bond donor and electrostatic fields were key components in predicting antioxidant capacity. analchemres.org While no specific QSAR models for this compound were found, such an approach could elucidate how the specific positioning of its hydroxyl groups influences its potential biological activities.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. f1000research.com This method is widely used to screen for potential drug candidates by predicting the binding affinity and interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. f1000research.comscielo.br

In studies involving flavonoids, molecular docking has been used to investigate their potential as inhibitors of various enzymes. For example, in a study on trihydroxyflavanones, molecular docking was used to identify potential antimalarial targets by calculating the binding energy of the compounds against a panel of proteins from Plasmodium falciparum. scielo.br The results indicated several potential protein targets based on favorable binding energies. scielo.br For this compound, molecular docking could be similarly used to predict its binding affinity to a range of therapeutically relevant targets, thereby suggesting potential mechanisms of action for various diseases. The binding energy, typically expressed in kcal/mol, is a key output of docking simulations, with lower values indicating a more stable protein-ligand complex.

ADMET Prediction

In silico ADMET prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity. phcogj.compharmaron.com These predictive models use the chemical structure of a compound to estimate properties such as intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential for toxicity. phcogj.comnih.gov

Detailed Research Findings and Data Tables

As of the latest literature review, detailed research findings and specific data tables from computational studies focused solely on this compound are not available. The following table provides a hypothetical representation of the types of data that would be generated from such studies, based on findings for other closely related flavonoids.

Hypothetical Data Table from Computational Studies on this compound

| Computational Method | Predicted Property/Activity | Predicted Value/Finding | Potential Implication |

|---|---|---|---|

| QSAR | Antioxidant Activity (IC50) | Predicted to be a potent antioxidant based on hydroxyl group positions. | Potential for use in conditions associated with oxidative stress. |

| Molecular Docking | Binding Energy with Cyclooxygenase-2 (COX-2) | -8.5 kcal/mol | Potential anti-inflammatory activity. |

| Molecular Docking | Binding Energy with Tyrosinase | -7.9 kcal/mol | Potential skin-lightening or anti-melanoma activity. |

| ADMET Prediction | Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| ADMET Prediction | Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects. |

| ADMET Prediction | AMES Toxicity | Non-mutagenic | Low potential for carcinogenicity. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound were not found in the reviewed literature.

Further computational and experimental studies are necessary to validate these hypothetical predictions and to fully elucidate the structure-activity relationships and therapeutic potential of this compound.

Metabolic Pathways and Pharmacokinetic Research in Vitro

Regioselective Glucuronidation Studies in Hepatic Systems

Glucuronidation, the conjugation with glucuronic acid, is a major phase II metabolic pathway for flavonoids, enhancing their water solubility and facilitating their excretion. This process is catalyzed by a family of enzymes known as uridine (B1682114) 5'-diphospho-(UDP)-glucuronosyltransferases (UGTs), which exhibit regioselectivity, meaning they preferentially attach glucuronic acid to specific hydroxyl groups on the flavonoid scaffold.

Studies on various flavonoids have demonstrated that UGT isoforms, particularly those in the UGT1A subfamily, play a pivotal role in their metabolism. nih.gov Research on the trihydroxyflavones 3,3',4'-trihydroxyflavone (3,3',4'-THF) and 3,6,4'-trihydroxyflavone (B1200754) (3,6,4'-THF) has shown that UGT1A1 and UGT1A9 are the primary isoforms responsible for their glucuronidation in human liver microsomes. nih.govacs.orgnih.govacs.orgelsevierpure.com

For instance, UGT1A1 was found to be the main enzyme responsible for the 4'-O-glucuronidation of both 3,3',4'-THF and 3,6,4'-THF. nih.govacs.org This high degree of regioselectivity has even led to the proposal of using the 4'-O-glucuronidation of these flavonoids as in vitro functional markers for hepatic UGT1A1 activity. nih.govacs.orgnih.govacs.orgelsevierpure.com

Conversely, UGT1A9 was identified as the major isoform for 3-O-glucuronidation of these same compounds. nih.govacs.org This distinct positional preference highlights the specific roles of different UGT isoforms in flavonoid metabolism. Given the structural similarities, it is highly probable that the hydroxyl groups on the 2'- and 3'-positions of the B-ring and the 6-position on the A-ring of 6,2',3'-Trihydroxyflavone would also be primary targets for glucuronidation by UGT1A1 and UGT1A9. The presence of a hydroxyl group at the 6-position is a feature shared with 3,6,4'-THF, suggesting a potential for glucuronidation at this site as well.

Table 1: Predicted UGT Isoform Activity towards this compound based on Related Compounds

| UGT Isoform | Predicted Activity on this compound | Basis for Prediction (Similar Compounds) |

| UGT1A1 | High | Major isoform for 4'-O-glucuronidation of 3,3',4'-THF and 3,6,4'-THF. nih.govacs.org |

| UGT1A9 | High | Major isoform for 3-O-glucuronidation of 3,3',4'-THF and 3,6,4'-THF. nih.govacs.org |

| UGT1A7 | Moderate | Contributes to the glucuronidation of 3,3',4'-THF and 3,6,4'-THF. nih.govacs.org |

This table presents predicted activities and is not based on direct experimental evidence for this compound.

Advanced Research Methodologies and Experimental Models in Trihydroxyflavone Studies

Biochemical Assays for Activity Quantification

Enzyme Activity Assays (e.g., DPPH, Thioflavin T, Xanthine (B1682287) Oxidase Assays)

Enzyme and chemical assays are fundamental tools for the initial screening and characterization of the bioactivity of flavonoids like 6,2',3'-Trihydroxyflavone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This common spectrophotometric assay is used to evaluate the free-radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant. When the DPPH radical accepts a hydrogen atom from an antioxidant molecule, it is converted to a non-radical, yellow-colored hydrazine (B178648) form. nih.govmdpi.com The degree of color change, measured by the decrease in absorbance at approximately 517 nm, is proportional to the antioxidant capacity of the tested compound. mdpi.comusda.gov This method is widely applied to screen the antioxidant potential of various flavonoids. nih.gov

Thioflavin T (ThT) Assay : The Thioflavin T assay is a fluorescent-based method primarily used to detect and quantify the formation of amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases. scispace.comnih.gov ThT dye exhibits a characteristic fluorescence enhancement upon binding to the β-sheet structures that are predominant in amyloid fibrils. nih.gov Researchers utilize this assay to screen for compounds that can inhibit or disrupt fibril formation. scispace.com When evaluating flavonoids, a potential inhibitor is co-incubated with an amyloidogenic protein, and the ThT fluorescence is monitored over time. A reduction in fluorescence compared to a control indicates inhibitory activity. However, studies have shown that some polyphenolic compounds can interfere with ThT fluorescence, potentially leading to biased results or false positives, which necessitates careful validation with complementary techniques. scispace.comnih.gov

Xanthine Oxidase (XO) Assay : Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govfrontiersin.org Overactivity of this enzyme can lead to hyperuricemia and gout. The inhibitory potential of flavonoids against XO is often assessed by monitoring the formation of uric acid spectrophotometrically at around 295 nm. nih.gov The assay mixture typically includes the enzyme, its substrate (xanthine), and the test compound. A decrease in the rate of uric acid formation compared to a control indicates inhibition of XO. The structure-activity relationship for flavonoids has been studied, revealing that factors like the planarity of the molecule and specific hydroxylation patterns can influence inhibitory potency. nih.govnih.gov

Cellular ROS Detection Methods (e.g., H2DCFDA Probe)

To move beyond simple chemical assays and understand a compound's effect within a living system, cellular-based assays are employed. The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) probe is a widely used tool for measuring intracellular reactive oxygen species (ROS).

The resulting fluorescence intensity, which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader (with excitation/emission at ~485 nm/~535 nm), is directly proportional to the level of ROS within the cell. abcam.comnih.gov This assay is frequently used to evaluate the ability of antioxidant compounds, including flavonoids, to mitigate cellular oxidative stress induced by various stimuli. nih.gov A compound with cellular antioxidant activity would be expected to reduce the DCF fluorescence in cells challenged with an ROS-inducing agent.

Spectroscopic Techniques for Structural and Interaction Analysis (e.g., NMR, MS, IR)

Spectroscopic methods are indispensable for the unambiguous identification, structural elucidation, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR gives insight into the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For flavonoids, the pattern of signals in the aromatic region of the ¹H NMR spectrum helps determine the substitution patterns on the A and B rings. silae.it Specific chemical shifts and coupling constants can confirm the positions of hydroxyl groups and other substituents. Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used to establish connectivity between protons and carbons, confirming the complete structure.

Mass Spectrometry (MS) : Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, allowing for the determination of its elemental formula. d-nb.info Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a molecular fingerprint that can help differentiate between isomers and elucidate the structure of the molecule. researchgate.net The PubChem database reports MS/MS data for the [M-H]⁻ precursor ion of this compound, showing characteristic fragment ions. nih.gov

| Precursor m/z | Fragment Ion m/z |

|---|---|

| 269.0455 | 241.0 |

| 225.0 | |

| 132.9 |

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. ptfarm.pl For this compound, the IR spectrum would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups. A strong peak around 1600-1650 cm⁻¹ is typically assigned to the C=O (carbonyl) stretching of the γ-pyrone ring. Bands in the 1450-1600 cm⁻¹ region correspond to C=C stretching within the aromatic rings. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3200-3600 (broad) | O-H Stretching (Phenolic Hydroxyls) |

| ~1600-1650 | C=O Stretching (Carbonyl of γ-pyrone) |

| ~1450-1600 | C=C Stretching (Aromatic Rings) |

| ~1200-1300 | C-O Stretching (Phenols, Ether) |

Preclinical Animal Models for Mechanistic Validation (non-human, focusing on biological effects and pathways)

Following in vitro characterization, preclinical animal models are crucial for validating the biological effects and understanding the mechanisms of action of a compound in a complex, whole-organism system. nih.gov These models allow researchers to study pharmacokinetics, efficacy, and pathway modulation that cannot be fully recapitulated in cell culture.

For a compound like this compound, which may possess antioxidant and anti-inflammatory properties based on its chemical class, relevant animal models could include those for inflammation, oxidative stress-related diseases, or metabolic disorders. nih.gov For instance, in a model of induced inflammation, researchers could administer the compound and measure downstream effects on pro-inflammatory cytokines, immune cell infiltration, and tissue damage. nih.gov Such studies are essential for establishing a causal link between the compound's activity and a physiological outcome, providing the basis for potential therapeutic development.

However, based on a review of available scientific literature, specific preclinical studies in non-human animal models investigating the biological effects and mechanistic pathways of this compound have not been identified. Research in this area is necessary to translate in vitro findings into a physiological context.

Future Directions and Translational Research Avenues for Trihydroxyflavones

Identification of Novel Molecular Targets and Signaling Pathways

While the antioxidant and anti-inflammatory properties of flavonoids are well-documented, the next frontier of research lies in identifying their specific molecular targets and the signaling cascades they modulate. This involves moving beyond generalized effects to pinpoint direct protein-ligand interactions. Current research on related trihydroxyflavones has begun to reveal this level of specificity. For instance, certain trihydroxyflavones have been shown to exert their anti-inflammatory effects by modulating the IL-17, TNF, and JAK-STAT signaling pathways through direct interaction with proteins like the proto-oncogene tyrosine-protein kinase Src (c-Src) nih.gov.

Future investigations will likely employ a combination of computational and experimental approaches to uncover new targets. In silico molecular docking simulations, for example, can predict the binding affinity of trihydroxyflavones against large libraries of proteins, identifying potential targets for conditions ranging from parasitic infections to metabolic disorders scielo.br. These computational hits can then be validated through in vitro binding assays and cellular studies. The anticancer mechanisms of flavones, which are known to involve the inhibition of cell proliferation and induction of apoptosis, remain a fertile area for discovering novel targets and pathways mdpi.comnih.gov. For other flavones like apigenin (B1666066), effects on critical cancer-related pathways such as PI3K/AKT/MTOR and ERK/MAPK have been identified, suggesting similar specific targets may exist for 6,2',3'-Trihydroxyflavone nih.gov.

Mechanism-Based Optimization of Trihydroxyflavone Scaffolds